molecular formula C21H26N2O6 B4056275 N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B4056275
M. Wt: 402.4 g/mol
InChI Key: LUHSOLYGWKJKOR-UHFFFAOYSA-N
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Description

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butylphenoxy group, a hydroxypropyl chain, a methoxy group, and a nitrobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-tert-butylphenol with epichlorohydrin to form 3-(4-tert-butylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with 4-methoxy-3-nitrobenzoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the methoxy group with other functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxypropyl and methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide: Similar structure but lacks the methoxy group.

    N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxybenzamide: Similar structure but lacks the nitro group.

Uniqueness

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-21(2,3)15-6-8-17(9-7-15)29-13-16(24)12-22-20(25)14-5-10-19(28-4)18(11-14)23(26)27/h5-11,16,24H,12-13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHSOLYGWKJKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CNC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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